CDKI-73

Catalog No.
S523025
CAS No.
1421693-22-2
M.F
C15H15FN6O2S2
M. Wt
394.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDKI-73

CAS Number

1421693-22-2

Product Name

CDKI-73

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C15H15FN6O2S2

Molecular Weight

394.44

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

CDKI-73; CDKI 73; CDKI73.

Description

The exact mass of the compound CDKI-73 is 394.0682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CDKI-73 as a Cyclin-Dependent Kinase (CDK) Inhibitor

Mechanism of Action

CDKI-73 primarily functions by inhibiting a group of enzymes known as cyclin-dependent kinases (CDKs). These enzymes play a crucial role in regulating cell cycle progression and gene transcription. By binding to CDKs, particularly CDK9, CDKI-73 disrupts their activity, leading to potential anti-cancer effects [1, 2].

Potential for Cancer Treatment

Studies suggest that CDKI-73 exhibits promising anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and ovarian cancer [1, 3, 4]. Additionally, CDKI-73 demonstrates a degree of selectivity, meaning it may be more toxic to cancer cells compared to healthy cells [2, 3].

Exploring Synergistic Effects with other Therapies

Combination Therapy

Researchers are actively investigating the potential of combining CDKI-73 with other therapeutic approaches to enhance its efficacy. For instance, studies have explored the synergistic effects of CDKI-73 with PARP inhibitors in BRCA-deficient ovarian cancer cells [5]. PARP inhibitors are another class of drugs that target cancer cells by exploiting their DNA repair deficiencies. The combination treatment has shown promising results in preclinical studies, suggesting potential for improved therapeutic outcomes [5].

Further Research and Development

While the initial findings are encouraging, CDKI-73 is still undergoing extensive research and development. Clinical trials are underway to evaluate its safety and efficacy in various cancer types. Further investigation is necessary to fully understand its potential benefits and limitations in cancer treatment.

Here are some of the sources used in this response:

  • [1] Selleckchem:
  • [2] MedchemExpress:
  • [3] National Institutes of Health:
  • [4] National Institutes of Health:
  • [5] National Institutes of Health:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

394.0682

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Cao S, Yu Y, Chen S, Lei D, Wang S, Pan X, Peng J. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells. Biochem Biophys Res Commun. 2017 Jan 22;482(4):536-541. doi: 10.1016/j.bbrc.2016.11.049. Epub 2016 Nov 12. PubMed PMID: 27847320.
2: Xie S, Jiang H, Zhai XW, Wei F, Wang SD, Ding J, Chen Y. Antitumor action of CDK inhibitor LS-007 as a single agent and in combination with ABT-199 against human acute leukemia cells. Acta Pharmacol Sin. 2016 Nov;37(11):1481-1489. doi: 10.1038/aps.2016.49. Epub 2016 Aug 29. PubMed PMID: 27569395; PubMed Central PMCID: PMC5099409.
3: Lam F, Abbas AY, Shao H, Teo T, Adams J, Li P, Bradshaw TD, Fischer PM, Walsby E, Pepper C, Chen Y, Ding J, Wang S. Targeting RNA transcription and translation in ovarian cancer cells with pharmacological inhibitor CDKI-73. Oncotarget. 2014 Sep 15;5(17):7691-704. PubMed PMID: 25277198; PubMed Central PMCID: PMC4202154.
4: Walsby E, Pratt G, Shao H, Abbas AY, Fischer PM, Bradshaw TD, Brennan P, Fegan C, Wang S, Pepper C. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine. Oncotarget. 2014 Jan 30;5(2):375-85. PubMed PMID: 24495868; PubMed Central PMCID: PMC3964214.

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